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molecular formula C14H11N3OS B1212604 2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone CAS No. 89374-39-0

2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone

Cat. No. B1212604
M. Wt: 269.32 g/mol
InChI Key: UHVSTJKUHPUVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133258

Procedure details

5.66 g of 1-(2-chloronicotinoyl)-3-(4-methylphenyl)thiourea and 30 mf of toluene were put in a 100 ml flask. To the flask were then connected a Dean-Stark water separator and a Dimroth condenser. The mixture was then heated under reflux for 4 hours. The reaction mixture was then allowed to cool. The resulting precipitate was collected by filtration, washed with toluene, and then dried under reduced pressure to obtain 4.69 g of 2-(4-methylanilino)-4H-pyrido[3,2-e]-1,3-thiazin-4-one.
Name
1-(2-chloronicotinoyl)-3-(4-methylphenyl)thiourea
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:20]=[CH:19][CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=[S:8])=[O:5].C1(C)C=CC=CC=1>O>[CH3:16][C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:7]2[S:8][C:2]3[N:20]=[CH:19][CH:18]=[CH:17][C:3]=3[C:4](=[O:5])[N:6]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
1-(2-chloronicotinoyl)-3-(4-methylphenyl)thiourea
Quantity
5.66 g
Type
reactant
Smiles
ClC1=C(C(=O)NC(=S)NC2=CC=C(C=C2)C)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(NC=2SC3=C(C(N2)=O)C=CC=N3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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